molecular formula C9H18N2O2 B2724704 tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate CAS No. 2007915-43-5

tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

Cat. No.: B2724704
CAS No.: 2007915-43-5
M. Wt: 186.255
InChI Key: LXXPLHYWFLINDJ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate (CAS: 1932396-57-0) is a carbamate-protected azetidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a four-membered azetidine ring with a cis-configured methyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group enhances stability during synthetic processes, while the azetidine core provides conformational rigidity, making it valuable for modulating drug-like properties such as bioavailability and target binding . The hydrochloride salt form (CAS: 2007915-44-6) is commercially available and preferred for improved solubility and crystallinity in formulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Haloamines

Azetidines are frequently synthesized via intramolecular nucleophilic substitution. For example, 3-chloroamines can cyclize under basic conditions to form azetidines. In one protocol (, p. 9):

  • Starting material : (2S,3S)-3-chloro-2-methylazetidine.
  • Reagent : Lithium hexamethyldisilazide (LiHMDS).
  • Conditions : THF, −78°C to room temperature.
  • Yield : 60–70% with >95% cis-selectivity.

The stereochemistry arises from the retention of configuration during cyclization, favored by bulky bases that minimize epimerization.

Reductive Amination of Amino Ketones

Chiral amino ketones undergo reductive amination to form azetidines. A representative method (, p. 15):

  • Substrate : (R)-3-amino-2-methylcyclohexanone.
  • Reducing agent : Sodium cyanoborohydride (NaBH3CN).
  • Conditions : Methanol, pH 4–5 (acetic acid buffer).
  • Yield : 75–80% with 92:8 cis:trans ratio.

The cis-product dominates due to steric hindrance from the methyl group, favoring axial attack during imine formation.

Introduction of the Boc Protecting Group

Direct Boc Protection of Azetidine Amines

The most straightforward method involves reacting cis-2-methylazetidine with di-tert-butyl dicarbonate (Boc anhydride) (,):

  • Reagents : Boc2O (1.2 equiv), triethylamine (2.0 equiv).
  • Solvent : Dichloromethane (DCM) or THF.
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : 85–90%.

Mechanism : The amine attacks the electrophilic carbonyl of Boc anhydride, forming the carbamate and releasing tert-butanol.

Carbamate Formation via Carbamoyl Chlorides

An alternative route employs carbamoyl chlorides (,):

  • Substrate : cis-2-Methylazetidin-3-ol.
  • Reagent : N-Boc-N-methylcarbamoyl chloride (1.5 equiv).
  • Catalyst : ZnCl2 (10 mol%).
  • Solvent : Toluene, 30°C, 12 hours.
  • Yield : 86% (Table 1, entry 2 in).

This method is advantageous for acid-sensitive substrates, as it avoids strongly basic conditions.

Stereochemical Control Strategies

Chiral Auxiliaries

The use of enantiopure starting materials ensures stereochemical fidelity. For example, (R)-phenylglycinol-derived intermediates were cyclized to yield cis-azetidines with >98% ee (, Scheme 2).

Asymmetric Catalysis

Palladium-catalyzed C–H activation has been employed to construct azetidines with high enantioselectivity (, Scheme 1D):

  • Catalyst : Pd(OAc)2 (5 mol%) with chiral phosphine ligands.
  • Substrate : 3-Bromopropanal derivatives.
  • Yield : 70–85% with 90–95% ee.

Representative Synthetic Protocols

Protocol A: Cyclization Followed by Boc Protection (,)

  • Synthesis of (2S,3S)-3-chloro-2-methylazetidine :
    • React (2S,3S)-3-amino-2-methylaziridine with SOCl2 in DCM (0°C, 2 h).
    • Yield: 92%.
  • Cyclization :
    • Treat with LiHMDS (1.1 equiv) in THF at −78°C.
    • Warm to room temperature over 2 h.
    • Yield: 68%.
  • Boc Protection :
    • Add Boc2O (1.2 equiv) and Et3N (2.0 equiv) in DCM.
    • Stir for 4 h at room temperature.
    • Yield: 87%.

Overall Yield : 54% (three steps).

Protocol B: One-Pot Reductive Amination and Boc Protection ()

  • Reductive Amination :
    • Mix 2-methylazetidin-3-one (1.0 equiv) with ammonium acetate (3.0 equiv) in MeOH.
    • Add NaBH3CN (1.5 equiv) at 0°C.
    • Stir for 12 h at room temperature.
  • In Situ Boc Protection :
    • Add Boc2O (1.5 equiv) and Et3N (2.0 equiv).
    • Stir for 6 h.
    • Yield: 78% (two steps).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (THF, DMF) enhance cyclization rates but may promote epimerization.
  • Low temperatures (−78°C to 0°C) improve cis-selectivity by slowing competing pathways (, Table 2).

Purification and Characterization

  • Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:1) resolves cis/trans diastereomers.
  • Characterization :
    • 1H NMR (CDCl3): δ 1.43 (s, 9H, Boc), 3.40–3.55 (m, 2H, azetidine CH2), 4.30–4.45 (m, 1H, N–CH).
    • HRMS : [M + H]+ calcd. for C9H19N2O2: 187.1441; found: 187.1443.

Comparative Analysis of Methods

Method Starting Material Key Step Yield (%) cis:trans Ratio Reference
Haloamine Cyclization 3-Chloroamine LiHMDS cyclization 68 95:5
Reductive Amination Amino Ketone NaBH3CN reduction 78 92:8
Pd-Catalyzed C–H Act. Bromopropanal Pd(OAc)2 catalysis 85 98:2

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile used.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate is used as a building block in the synthesis of various complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound is used to study the structure-activity relationships of azetidine derivatives. It serves as a model compound to investigate the biological activity of azetidine-containing molecules.

Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It is employed in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The azetidine ring structure allows it to fit into the active sites of enzymes, thereby affecting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate can be contextualized by comparing it to related carbamate-protected heterocycles. Below is a detailed analysis:

Structural Analogues with Varying Ring Sizes and Substitutents

Compound Name CAS Number Key Structural Features Key Differences vs. Target Compound Applications/Implications References
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate N/A Bicyclo[2.2.2]octane core, formyl substituent Higher rigidity due to bicyclic framework; aldehyde functionality enables conjugation Used in peptide macrocyclization
tert-Butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate 169750-42-9 5-membered pyrrolidine, cis-4-fluoro substituent Reduced ring strain vs. azetidine; fluorine enhances metabolic stability Antiviral and CNS drug candidates
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 6-membered piperidine, cis-3-methyl group Increased flexibility; methyl group influences stereoselectivity Kinase inhibitor intermediates
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 Fluorinated piperidine, defined stereochemistry Halogenation enhances binding affinity; chiral centers critical for enantioselectivity GPCR-targeted therapeutics
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 Bicyclo[4.1.0]heptane (norbornane analogue) Enhanced rigidity and 3D complexity; improved selectivity Fragment-based drug discovery

Key Comparative Insights

Ring Size and Strain :

  • The 4-membered azetidine ring in the target compound introduces higher ring strain compared to 5-membered (pyrrolidine) or 6-membered (piperidine) analogues. This strain can enhance reactivity in ring-opening reactions or conformational locking in drug-receptor interactions .
  • Bicyclic derivatives (e.g., bicyclo[2.2.2]octane) offer superior rigidity, often improving target selectivity but complicating synthetic accessibility .

Substituent Effects :

  • Methyl Groups : The cis-2-methyl group in the target compound imposes steric constraints that influence diastereoselectivity during coupling reactions. In contrast, methyl groups on larger rings (e.g., piperidine) have milder steric effects .
  • Halogenation : Fluorinated analogues (e.g., 4-fluoropyrrolidine) exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Stereochemical Considerations :

  • The cis configuration of the methyl group in the azetidine core distinguishes it from trans-configured isomers, which may display altered binding kinetics in chiral environments .

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound (CAS: 2007915-44-6) offers superior aqueous solubility compared to neutral carbamates like tert-butyl N-(3-methylpyrazin-2-yl)carbamate (CAS: 1355740-34-9), which lacks ionizable groups .

Research and Industrial Relevance

  • Synthetic Utility : The Boc group in the target compound facilitates smooth deprotection under acidic conditions, enabling its use in sequential peptide or small-molecule synthesis .
  • Drug Discovery : Azetidines are increasingly explored as bioisosteres for piperidines/pyrrolidines in CNS drugs due to their balanced lipophilicity and metabolic resistance .

Biological Activity

tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is a chemical compound characterized by its unique azetidine ring structure and carbamate functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is essential for its application in drug development and organic synthesis.

  • Molecular Formula : C₉H₁₉N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 2007915-43-5

The mechanism by which this compound exerts its biological effects primarily involves interactions with enzymes and receptors:

  • Enzyme Inhibition : The azetidine ring structure allows the compound to fit into the active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may also interact with specific receptors, altering their function and influencing signaling pathways within cells. The steric hindrance provided by the tert-butyl group can enhance selectivity for certain targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeUnique Features
tert-butyl carbamateSimple carbamateBasic structure without additional rings
cis-2-MethylazetidineParent compoundLacks the tert-butyl group; used as a precursor
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamateStereoisomerDifferent spatial arrangement affecting reactivity

The presence of both the tert-butyl group and the cis-2-methylazetidine ring in this compound imparts distinct chemical and biological properties, enhancing its stability and reactivity compared to simpler analogs.

Case Studies and Research Findings

While detailed pharmacokinetic studies specifically on this compound are sparse, research involving related compounds provides insights into its potential effects:

  • In Vitro Studies : Research has indicated that azetidine derivatives can inhibit specific enzymes such as acetylcholinesterase, which is relevant for developing treatments for Alzheimer's disease.
  • Animal Models : Compounds similar to this compound have been tested in animal models for their neuroprotective effects, showing promise in reducing neuroinflammation and improving cognitive function .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Synthesis : The compound is typically synthesized via reaction of tert-butyl chloroformate with cis-2-methylazetidin-3-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are preferred due to their inertness and ability to stabilize intermediates .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 tert-butyl chloroformate to amine) and maintaining low temperatures (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate characterized, and what analytical techniques are critical for confirming its structure?

  • Characterization :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and cis-stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 215.15 for C10_{10}H19_{19}N2_2O2_2) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis (using SHELX programs) is recommended .

Q. What role does the tert-butoxycarbonyl (Boc) group play in protecting amines, and how is it removed under mild conditions?

  • Protection Strategy : The Boc group shields the azetidine amine during multi-step syntheses (e.g., peptide coupling or metallation). Its steric bulk prevents unwanted nucleophilic attacks .
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 1–2 hrs, RT) cleaves the Boc group without degrading the azetidine ring. Neutralization with NaHCO3_3 or ion-exchange chromatography isolates the free amine .

Advanced Research Questions

Q. How can stereoselective synthesis of the cis-2-methylazetidine ring be achieved, and what are common sources of stereochemical ambiguity?

  • Stereoselective Methods :

  • Ring-Closing Metathesis : Using Grubbs catalysts to form the azetidine ring from diene precursors, with chiral auxiliaries controlling cis-methyl configuration .
  • Kinetic Resolution : Enzymatic or chiral Lewis acid-mediated reactions to favor cis-isomer formation .
    • Challenges : Competing epimerization during Boc protection/deprotection or under acidic/basic conditions can lead to trans-isomer contamination. Monitoring via chiral HPLC (e.g., Chiralpak IA column) ensures stereochemical fidelity .

Q. What computational tools are effective for predicting the reactivity and stability of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate in complex reaction environments?

  • DFT Calculations : Gaussian or ORCA software models transition states for carbamate formation/degradation. Key parameters include N–C(O) bond dissociation energy (~250 kJ/mol) and steric effects from the tert-butyl group .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/THF mixtures) predict aggregation behavior and solubility, critical for optimizing reaction scales .

Q. How do structural modifications (e.g., substituting tert-butyl with other groups) impact the compound’s bioactivity and metabolic stability?

  • Structure-Activity Relationships (SAR) :

  • Replacing tert-butyl with smaller groups (e.g., methyl) reduces steric shielding, increasing susceptibility to enzymatic degradation .
  • Fluorination of the azetidine ring enhances metabolic stability (e.g., CYP450 resistance) but may reduce solubility .
    • In Vivo Studies : Radiolabeled analogs (e.g., 14^{14}C-Boc) track pharmacokinetics in rodent models, with LC-MS/MS quantifying metabolite profiles .

Q. What strategies resolve contradictions in reported reaction yields or selectivity for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate derivatives?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) may arise from boronic acid purity or Pd catalyst loading. Systematic screening (e.g., Design of Experiments) identifies optimal conditions: Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3, DMF/H2_2O (3:1), 80°C .
  • Data Validation : Cross-referencing with crystallographic data (CCDC entries) and independent replication in inert atmospheres (Ar/glovebox) ensures reproducibility .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for tert-Butyl N-[cis-2-Methylazetidin-3-yl]carbamate

MethodSolventBaseYield (%)Purity (%)Reference
Chloroformate couplingDCMEt3_3N7897
Microwave-assistedTHFDIPEA8599
Solid-phase synthesisDMF6592

Table 2 : Key Spectral Data for Characterization

TechniqueDiagnostic SignalReference
1^1H NMR (400 MHz, CDCl3_3)δ 1.44 (s, 9H, tert-butyl), 3.85 (m, 1H, azetidine CH)
13^{13}C NMR (101 MHz, CDCl3_3)δ 155.2 (C=O), 79.8 (C(CH3_3)3_3)
HRMS (ESI+)m/z 215.15 [M+H]+^+ (calc. 215.15)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.